molecular formula C22H17ClN2O4 B5916744 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide

Cat. No. B5916744
M. Wt: 408.8 g/mol
InChI Key: JVVZYFXNOLOABR-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide, commonly known as ACVIM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACVIM belongs to the class of furan-based compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of ACVIM is not yet fully understood. However, studies have suggested that ACVIM works by inhibiting certain enzymes and proteins that are involved in cell signaling pathways. This, in turn, leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
ACVIM has been shown to have various biochemical and physiological effects. Studies have suggested that ACVIM can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, ACVIM has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACVIM in lab experiments is its potent anti-cancer properties. ACVIM has been shown to be effective against a wide range of cancer types, making it a promising candidate for further research. Additionally, ACVIM has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of using ACVIM in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the research on ACVIM. One of the most important directions is to gain a better understanding of the mechanism of action of ACVIM. This will help researchers to optimize the use of ACVIM in treating various diseases. Additionally, further research is needed to investigate the potential use of ACVIM in combination with other drugs or therapies. This could help to enhance the efficacy of ACVIM and reduce the risk of side effects. Finally, more studies are needed to investigate the long-term effects of ACVIM on human health. This will help to determine the safety and efficacy of ACVIM as a potential therapeutic agent.

Synthesis Methods

The synthesis of ACVIM involves the reaction of 4-acetylphenyl isocyanate and 4-chlorophenylboronic acid with 2-furancarboxaldehyde under controlled conditions. The reaction takes place in the presence of a catalyst, which facilitates the formation of the desired compound. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of ACVIM is a complex process, and researchers are constantly exploring new methods to optimize the yield and purity of the compound.

Scientific Research Applications

ACVIM has shown promising results in various scientific research applications. One of the most significant applications of ACVIM is in the field of cancer research. Studies have shown that ACVIM has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, ACVIM has also been investigated for its potential use in treating other diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-14(26)16-6-10-18(11-7-16)24-21(27)19(13-15-4-8-17(23)9-5-15)25-22(28)20-3-2-12-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZYFXNOLOABR-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.